1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(14(2)13-9)16-10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLPDOWYSKMISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)OC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427663 | |

| Record name | 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109925-10-2 | |

| Record name | 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pyrazole Scaffold: A Privileged Structure in Chemical Sciences

An In-Depth Technical Guide to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and agrochemical synthesis. We will explore its fundamental chemical and physical properties, detail robust synthetic methodologies, analyze its chemical reactivity, and discuss its proven and potential applications as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for scientists and development professionals, offering both theoretical insights and practical, actionable protocols.

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of engaging in a wide array of biological interactions.[3][4] The presence of the pyrazole nucleus is a defining characteristic of numerous commercially successful drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[3] The scaffold's value lies in its synthetic accessibility and the diverse biological activities exhibited by its derivatives, which span anti-inflammatory, anticancer, antimicrobial, and analgesic properties, among others.[4][5][6] The compound this compound represents a strategically functionalized member of this class, offering multiple points for chemical elaboration.

Core Properties of this compound

A thorough understanding of a compound's fundamental properties is critical for its effective application. This section outlines the key identifiers and physicochemical characteristics of the title compound.

Chemical Identity

The molecule consists of a central pyrazole ring substituted at positions 1, 3, 4, and 5. A methyl group is attached to each nitrogen atom (N1 and N3), a phenoxy group is located at C5, and a reactive carbaldehyde (formyl) group is at C4.

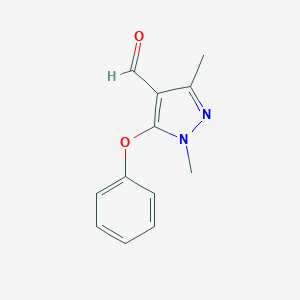

Caption: Chemical Structure of this compound

Physicochemical Data Summary

The following table summarizes the key computed and experimentally available data for the compound.

| Property | Value | Source |

| IUPAC Name | 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde | PubChem[7] |

| CAS Number | 109925-10-2 | PubChem[7] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[7] |

| Molecular Weight | 216.24 g/mol | PubChem[7] |

| Appearance | Solid (predicted) | --- |

| InChIKey | WCLPDOWYSKMISR-UHFFFAOYSA-N | PubChem[7] |

| Canonical SMILES | CN1N=C(C(=C1OC2=CC=CC=C2)C=O)C | PubChem[7] |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established field, with several robust methods available.[3] For 4-formyl pyrazoles, the Vilsmeier-Haack reaction is a particularly powerful and common strategy.[8][9] An alternative and highly effective approach for this specific substitution pattern involves nucleophilic aromatic substitution.

Proposed Synthetic Pathway

The most direct synthesis involves the reaction of a pre-formed, halogenated pyrazole carbaldehyde with a phenoxide nucleophile. This pathway is advantageous as it builds the core scaffold first and introduces the phenoxy group in a subsequent, high-yielding step. A plausible precursor is 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which can be synthesized via Vilsmeier-Haack formylation of the corresponding 1,3-dimethyl-5-chloropyrazole.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds.[10][11]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and phenol (1.2 eq) in anhydrous dimethylformamide (DMF).

-

Base Addition: To the stirred solution, add powdered potassium hydroxide (1.5 eq) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the resulting mixture to 110-120°C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (10x the volume of DMF).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure.

-

Final Product: Recrystallize the crude residue from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure product.[10]

Chemical Reactivity and Derivatization Landscape

The title compound is a valuable intermediate due to the orthogonal reactivity of its functional groups. The aldehyde provides a handle for nucleophilic additions and condensations, while the pyrazole ring can undergo further modifications.

Reactions of the Aldehyde Functional Group

The carbaldehyde at the C4 position is the primary site of reactivity.[12] It can be readily transformed into a variety of other functional groups, making it a versatile synthetic hub.

Caption: Reactivity map of the aldehyde group.

Protocol: Synthesis of this compound Oxime

The conversion of the aldehyde to its oxime is a critical step in the synthesis of certain agrochemicals and can serve as a protecting group or precursor for other functionalities.[13][14]

-

Dissolution: Dissolve this compound (1.0 eq) in methanol.[13]

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) to the solution.[13][14]

-

Base Addition: Under stirring, add an aqueous solution of potassium hydroxide (1.1 eq).[13]

-

Reaction: Heat the mixture at 60°C for 1-2 hours.

-

Isolation: Remove methanol under reduced pressure. Add water to the residue to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry to obtain the final oxime product.[13]

Applications in Drug Discovery and Agrochemicals

The structural motifs within this compound and its derivatives are found in molecules with significant biological activity.

Role as a Key Intermediate for Agrochemicals

The oxime derivative of the title compound, N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine, is a known intermediate in the synthesis of the acaricide (mite and tick killer) Fenpyroximate.[13][14] This highlights the compound's established value in the agrochemical industry.

Scaffolding for Novel Therapeutics: TGR5 Agonists

Research has identified 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, which are directly derivable from the title compound via oxidation to the carboxylic acid followed by amide coupling, as highly potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[15] TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. The discovery of this novel chemotype underscores the potential of the 1,3-dimethyl-5-phenoxy-pyrazole scaffold in developing new human medicines.[15]

Conclusion

This compound is a compound of considerable strategic importance. Its synthesis is achievable through well-understood chemical transformations. The presence of a reactive aldehyde handle on a biologically relevant pyrazole scaffold makes it an exceptionally versatile building block for creating complex molecules. Its demonstrated utility as an intermediate in the production of agrochemicals and its potential as a scaffold for novel TGR5 agonists validate its significance for both industrial and academic researchers. This guide provides the foundational knowledge required to leverage the properties of this compound for advanced applications in chemical synthesis and drug discovery.

References

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. jchr.org [jchr.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chembk.com [chembk.com]

- 14. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]

- 15. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde CAS number 109925-10-2

An In-depth Technical Guide to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 109925-10-2), a key heterocyclic building block. The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical development, renowned for its diverse biological activities.[1][2] This document delves into the compound's chemical properties, synthesis, mechanistic pathways, and critical applications, with a particular focus on its role as a pivotal intermediate. Detailed experimental protocols are provided to guide researchers in its synthesis and derivatization. This guide is intended for researchers, chemists, and professionals in drug discovery and crop protection seeking to leverage this versatile molecule.

Introduction and Significance

The pyrazole ring system is a cornerstone in the development of bioactive compounds, with derivatives exhibiting a wide spectrum of pharmacological and agrochemical properties, including fungicidal, insecticidal, and herbicidal activities.[2][3] The specific compound, this compound, embodies a strategic combination of functional groups that make it a highly valuable synthetic intermediate.

Its structure is characterized by:

-

A 1,3-dimethylated pyrazole core , which imparts metabolic stability and defined stereoelectronic properties.

-

A 5-phenoxy group , which can modulate lipophilicity and participate in crucial interactions with biological targets.[4]

-

A 4-carbaldehyde (formyl) group , a versatile chemical handle that allows for a wide array of subsequent chemical transformations, such as condensation, oxidation, and the formation of imines or oximes.[4]

The primary significance of this compound lies in its established role as a precursor in the synthesis of potent agrochemicals, most notably the acaricide Fenpyroximate.[5] Furthermore, the broader class of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides has been identified as potent agonists of TGR5, a G-protein-coupled receptor, highlighting the potential of this scaffold in therapeutic drug development.[6]

Physicochemical Properties and Data

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 109925-10-2 | [4][7][8] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [7][8][9] |

| Molecular Weight | 216.24 g/mol | [4][8][9] |

| Physical Form | Pale yellow solid | [4] |

| Purity | Typically ≥95% | |

| Storage Temperature | Inert atmosphere, room temperature | [7] |

| InChI Key | WCLPDOWYSKMISR-UHFFFAOYSA-N | [7][9] |

| Canonical SMILES | CN1N=C(C(=C1OC2=CC=CC=C2)C=O)C | [9] |

Synthesis and Mechanistic Insights

The introduction of a formyl group onto an electron-rich heterocyclic ring like pyrazole is most effectively achieved via the Vilsmeier-Haack reaction .[1][10][11] This reaction is a cornerstone of synthetic organic chemistry for the formylation of activated aromatic and heterocyclic systems.[11][12]

The Vilsmeier-Haack Reaction: A General Mechanism

The reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[1][13] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring.

Caption: General workflow of the Vilsmeier-Haack reaction for pyrazole formylation.

Synthetic Pathway to this compound

While direct formylation of a phenoxy-pyrazole precursor is possible, a common and highly effective industrial route involves a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a readily available chloro-substituted pyrazole carbaldehyde. A closely related synthesis for a methylated analog has been described, providing a reliable template for the target compound.[2]

The logical workflow starts with 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, which is then reacted with phenol in the presence of a base.

Caption: Synthetic workflow via Nucleophilic Aromatic Substitution (SɴAr).

Applications in Agrochemicals and Drug Discovery

The primary industrial application of this compound is its role as a key intermediate in the synthesis of Fenpyroximate, a potent acaricide used to control mites and other pests in agriculture.[5] The synthesis involves the conversion of the carbaldehyde to its corresponding oxime, followed by etherification.

Caption: Role as a key intermediate in the synthesis of the acaricide Fenpyroximate.

This compound is also recognized as an environmental transformation product of Fenpyroximate, which is relevant for environmental fate and residue analysis studies.[9] The versatility of the pyrazole-carbaldehyde scaffold makes it a valuable starting point for generating libraries of novel compounds for high-throughput screening in both agrochemical and pharmaceutical research.[6]

Experimental Protocols

The following protocols are based on established methodologies for analogous compounds and serve as a robust starting point for laboratory synthesis.[2][5][14][15]

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of the title compound from its 5-chloro precursor.

Objective: To synthesize this compound.

Materials:

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

-

Phenol

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

N,N-Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenol (1.2 equivalents) in DMF.

-

Base Addition: To the stirred solution, add powdered potassium hydroxide (1.5 equivalents) portion-wise at room temperature.

-

Precursor Addition: Add 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) to the resulting mixture.

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water (approx. 5-10 volumes).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 3 volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) or by column chromatography on silica gel to yield the pure product.[2]

Protocol 2: Derivatization to the Corresponding Oxime

This protocol details the conversion of the title compound to its oxime, a key step towards Fenpyroximate.[5][15]

Objective: To synthesize Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime.

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium Acetate

-

Methanol or Ethanol

-

Deionized water

Procedure:

-

Dissolution: Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

-

Base Addition: Slowly add an aqueous solution of potassium hydroxide (1.1 equivalents) to the stirred mixture.

-

Reaction: Heat the mixture to reflux (approx. 60-65 °C) for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

-

Isolation: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, reduce the volume of methanol under reduced pressure and add cold water to precipitate the product.

-

Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum to obtain the desired oxime.[5][15]

Characterization

The structural elucidation of this compound and its derivatives is typically performed using a combination of standard spectroscopic techniques as reported for analogous compounds in the literature.[10][14][16]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework, respectively. Key signals include the aldehyde proton (~9-10 ppm) and the two methyl singlets.

-

Infrared (IR) Spectroscopy: FT-IR analysis is used to identify key functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde group (typically ~1670-1700 cm⁻¹).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that help confirm its structure.

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide unambiguous confirmation of the molecular structure and packing in the solid state.[2][17]

Safety and Handling

Based on available safety data for this compound, appropriate precautions should be taken.[7]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

-

Precautionary Statements: P261, P264, P270, P271, P280. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[7]

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 109925-10-2: 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carb… [cymitquimica.com]

- 5. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]

- 6. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 109925-10-2 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

- 11. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 14. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chembk.com [chembk.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 1,3-Dimethyl-5-(3-methyl-phen-oxy)-1H-pyrazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde molecular structure

An In-Depth Technical Guide to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde: Structure, Synthesis, and Applications

Foreword

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Molecules built around this five-membered N-heteroaromatic ring exhibit a vast spectrum of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] This guide provides a detailed examination of a specific, highly functionalized derivative: This compound . As a senior application scientist, my objective is to dissect this molecule's core characteristics, from its fundamental structure and synthesis to its significance as a key intermediate in the production of valuable agrochemicals. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Molecular Architecture and Physicochemical Profile

This compound (CAS No: 109925-10-2) is a polysubstituted pyrazole derivative.[4] Its structure is characterized by a central pyrazole ring functionalized with two methyl groups at the N1 and C3 positions, a phenoxy ether linkage at C5, and a reactive carbaldehyde (formyl) group at the C4 position.[4]

The spatial arrangement of these substituents is critical to its reactivity. X-ray crystallography studies on analogous compounds, such as 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde, reveal a significant dihedral angle between the plane of the pyrazole ring and the attached phenyl ring, typically ranging from 82° to 87°.[5][6] This near-perpendicular orientation minimizes steric hindrance and influences the molecule's intermolecular interactions in a crystal lattice.[5][6]

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dimethyl-5-(3-methyl-phen-oxy)-1H-pyrazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin Intermediate: A Technical Guide to 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde (C₁₂H₁₂N₂O₂)

Introduction: A Molecule at the Crossroads of Agrochemical and Pharmaceutical Innovation

In the vast landscape of heterocyclic chemistry, the pyrazole scaffold stands as a cornerstone, underpinning a multitude of biologically active compounds. Within this family, 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde emerges as a pivotal intermediate, a molecular linchpin connecting fundamental synthesis to high-impact applications in both crop protection and human health. With the chemical formula C₁₂H₁₂N₂O₂, this seemingly unassuming carbaldehyde is a critical precursor to the potent acaricide Fenpyroximate and serves as a foundational template for the discovery of novel therapeutics, including agonists for the Takeda G-protein-coupled receptor 5 (TGR5).

This technical guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, we will delve into the causality behind synthetic strategies, the molecule's physicochemical properties, its established and potential biological significance, and detailed experimental protocols. Our objective is to furnish a comprehensive resource that not only informs but also empowers further innovation in the fields of agrochemical synthesis and medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is fundamental to its application in research and development. While comprehensive experimental data for this compound is not consolidated in a single public source, the following table summarizes its known properties and predicted spectroscopic data based on its structure and analysis of closely related analogues.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂[1] |

| Molecular Weight | 216.24 g/mol [1] |

| CAS Number | 109925-10-2[1] |

| Appearance | Expected to be a crystalline solid. |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, and dimethylformamide.[2][3] |

| Melting Point | Not explicitly reported. The oxime derivative has a melting point of 133-135 °C, suggesting the carbaldehyde would have a distinct, likely lower, melting point.[2][3] |

| ¹H NMR (Predicted) | δ (ppm) in CDCl₃: ~9.8-10.0 (s, 1H, -CHO), ~7.2-7.5 (m, 5H, Ar-H of phenoxy), ~3.8 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃). |

| ¹³C NMR (Predicted) | δ (ppm) in CDCl₃: ~185 (-CHO), ~155-160 (C-OAr), ~140-150 (pyrazole ring carbons), ~115-130 (phenoxy ring carbons), ~35 (N-CH₃), ~15 (C-CH₃). |

| IR Spectroscopy (Predicted) | ν (cm⁻¹): ~1670-1690 (C=O stretch of aldehyde), ~1590-1600 (C=C and C=N stretching of pyrazole and aromatic rings), ~1200-1250 (Ar-O-C stretch). |

| Mass Spectrometry (Predicted) | ESI-MS: m/z 217.0977 [M+H]⁺. |

Synthesis and Mechanistic Considerations

The primary and most industrially relevant synthesis of this compound involves a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of a halogenated pyrazole precursor.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The most direct route to the title compound is the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with phenol in the presence of a suitable base. The electron-withdrawing nature of the formyl group at the 4-position and the pyrazole ring itself activates the C5 position towards nucleophilic attack.

Caption: Synthetic pathway to the target compound via nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable method for a closely related analogue and is expected to provide the title compound in good yield.[4]

Materials:

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

-

Phenol

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and phenol (1.2-1.5 equivalents) in DMF, add potassium hydroxide (2 equivalents) at room temperature.

-

Heat the resulting mixture to approximately 110-120 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/petroleum ether to yield the final product.

Self-Validation and Causality: The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the base, promoting the nucleophilic attack of the phenoxide ion on the electron-deficient pyrazole ring. The excess of phenol and base ensures the complete conversion of the starting material. The aqueous workup removes the inorganic salts and excess base, while the extraction isolates the desired product. Recrystallization provides a high-purity final product.

The Vilsmeier-Haack Approach: An Alternative Synthetic Route

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. While the previously described nucleophilic substitution is more direct for this specific target, the Vilsmeier-Haack reaction is a cornerstone of pyrazole-4-carbaldehyde synthesis in general and warrants discussion.[5][6] This reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.

Caption: Vilsmeier-Haack formylation pathway for pyrazole-4-carbaldehyde synthesis.

Applications in Agrochemicals: The Gateway to Fenpyroximate

The primary industrial application of this compound is as a key intermediate in the synthesis of the acaricide Fenpyroximate.[7] Fenpyroximate is a potent contact insecticide and acaricide used to control a wide range of mites and other pests on various crops.[8][9]

Fenpyroximate: Mechanism of Action

Fenpyroximate belongs to the METI (Mitochondrial Electron Transport Inhibitor) class of insecticides.[10] Specifically, it inhibits Complex I (NADH: ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[9][11][12] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to paralysis and death of the target pest.[8] The pyrazole-phenoxy moiety of the molecule is crucial for its binding to the target site.

Caption: Mechanism of action of Fenpyroximate.

Synthesis of Fenpyroximate from the Carbaldehyde Intermediate

The synthesis of Fenpyroximate from this compound proceeds via the formation of an oxime, followed by etherification.

Experimental Protocol: Synthesis of Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime

This protocol is a crucial step in the synthesis of Fenpyroximate.[2][3]

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (KOH)

-

Methanol

-

Deionized water

Procedure:

-

Dissolve this compound in methanol.

-

Add hydroxylamine hydrochloride to the solution.

-

Under stirring, add a solution of potassium hydroxide in water.

-

Heat the reaction mixture at 60 °C for 1 hour.

-

Remove the methanol under reduced pressure.

-

Cool the mixture and add water to precipitate the product.

-

Filter, wash with water, and dry to obtain the oxime.

The resulting oxime is then typically reacted with a suitable alkylating agent, such as tert-butyl 4-(bromomethyl)benzoate, to yield Fenpyroximate.[13]

Potential in Drug Discovery: A Scaffold for TGR5 Agonists

Beyond its role in agrochemicals, the 1,3-dimethyl-5-phenoxy-1H-pyrazole core has emerged as a promising scaffold in medicinal chemistry. Notably, derivatives of this structure, specifically 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[14]

TGR5 is a bile acid receptor that plays a crucial role in regulating glucose metabolism and energy expenditure.[15][16] Activation of TGR5 has been shown to improve glycemic control and increase energy expenditure, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[16][17] The discovery that pyrazole derivatives can potently activate this receptor opens up a new avenue for the development of novel therapeutics based on the this compound core.[14][15]

Caption: Therapeutic potential of pyrazole derivatives as TGR5 agonists.

Conclusion: A Versatile Building Block for Future Innovations

This compound stands as a testament to the power of heterocyclic chemistry. Its role as a crucial intermediate in the synthesis of the widely used acaricide Fenpyroximate underscores its importance in modern agriculture. Simultaneously, the emergence of its derivatives as potent TGR5 agonists highlights its significant potential in the development of novel therapeutics for metabolic diseases. This dual applicability makes it a molecule of considerable interest to a broad spectrum of scientists.

This guide has provided a comprehensive overview of the synthesis, properties, and applications of this key pyrazole derivative. By understanding the underlying chemistry and biological significance of this molecule, researchers are better equipped to leverage its potential in creating the next generation of agrochemicals and pharmaceuticals.

References

- 1. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]

- 4. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. peptechbio.com [peptechbio.com]

- 9. peptechbio.com [peptechbio.com]

- 10. irac-online.org [irac-online.org]

- 11. epa.gov [epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fenpyroximate | C24H27N3O4 | CID 9576412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Compound and compositions as TGR5 agonists: WO2012082947 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What are the new molecules for TGR5 agonists? [synapse.patsnap.com]

- 17. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde IUPAC name

An In-Depth Technical Guide to 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, which combines a stable pyrazole core, a phenoxy ether linkage, and a reactive aldehyde group, renders it a versatile intermediate for the construction of more complex molecular architectures. Pyrazole derivatives are known to exhibit a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1] This guide provides a comprehensive overview of the chemical identity, synthesis, key reactions, and applications of this compound, with a focus on its utility for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its application in research and development.

Nomenclature and Identifiers:

-

IUPAC Name : 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde[2]

-

CAS Number : 109925-10-2[2]

-

Molecular Formula : C₁₂H₁₂N₂O₂[2]

-

Canonical SMILES : CN1N=C(C(=C1C)C=O)OC2=CC=CC=C2

-

InChIKey : WCLPDOWYSKMISR-UHFFFAOYSA-N[2]

Physicochemical Data Summary:

The following table summarizes the key computed and experimental properties of the compound.

| Property | Value | Source |

| Molecular Weight | 216.24 g/mol | PubChem[2] |

| Physical State | White powdery solid (for related oxime) | ChemicalBook[3] |

| Melting Point | 134-135 °C (for related oxime) | ChemicalBook[3][4] |

| Solubility | Insoluble in water; soluble in methanol, ethanol, and other organic solvents (for related oxime). | ChemicalBook[3][4] |

| Boiling Point | 359.4±42.0 °C (Predicted) | Echemi[5] |

| Density | 1.21 g/cm³ (Predicted) | ChemBK[3] |

Core Synthesis: The Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group onto the pyrazole ring is most effectively achieved via the Vilsmeier-Haack reaction. This reaction is a cornerstone of synthetic chemistry for the formylation of electron-rich aromatic and heterocyclic systems.[6][7]

Mechanism and Rationale:

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[7][8]

-

Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often called the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution : The pyrazole ring, being a π-excessive system, acts as a nucleophile.[6] It attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs regioselectively at the C4 position, which is the most electron-rich and sterically accessible position on the 1,3,5-substituted pyrazole core.

-

Hydrolysis : The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde product.

The choice of the Vilsmeier-Haack reaction is justified by its high efficiency, regioselectivity, and the use of relatively mild and inexpensive reagents for formylating activated rings like pyrazole.[8]

Synthetic Workflow Diagram:

Caption: Vilsmeier-Haack synthesis of the target carbaldehyde.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established methods for the formylation of pyrazoles.[6][8][9]

-

Reagent Preparation : In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, ~3-4 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, ~1.5-2 equivalents) dropwise to the cooled DMF under stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Addition of Substrate : Dissolve the starting material, 1,3-dimethyl-5-phenoxypyrazole, in a minimal amount of DMF or another suitable solvent. Add this solution dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction : After the addition is complete, remove the ice bath and heat the reaction mixture to 70-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-20 hours.[8]

-

Workup : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralization and Extraction : Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure this compound.[1]

Applications in Drug Development and Agrochemicals

The true value of this compound lies in its role as a versatile chemical scaffold. The aldehyde functional group is a synthetic linchpin, enabling a wide array of subsequent chemical transformations.

1. Intermediate for Acaricides:

This carbaldehyde is a known intermediate in the synthesis of Fenpyroximate, a potent acaricide (mite-killer) used in agriculture.[4] The synthesis involves the conversion of the aldehyde group into an oxime, followed by further elaboration.

-

Reaction : The carbaldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (like potassium hydroxide) in a solvent such as methanol.[3][4] This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form the corresponding oxime: N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine .[10]

2. Precursor for Novel Therapeutic Agents:

The pyrazole core is a privileged structure in medicinal chemistry. This carbaldehyde serves as a starting point for generating libraries of compounds for biological screening.

-

TGR5 Agonists : A notable application is in the discovery of potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for treating metabolic diseases. Researchers developed a series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides starting from the carbaldehyde.[11] This involved oxidizing the aldehyde to a carboxylic acid, followed by amide coupling reactions to generate a diverse library of drug candidates. The study highlighted how this scaffold could be rapidly optimized to produce compounds with high functional activity.[11]

Diagram of Synthetic Utility:

References

- 1. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine | C12H13N3O2 | CID 682832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde, a pivotal intermediate in the development of agrochemicals and pharmaceuticals. The synthesis is primarily a two-step process commencing with the Vilsmeier-Haack formylation of 1,3-dimethyl-1H-pyrazol-5(4H)-one to yield the key intermediate, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This is followed by a nucleophilic aromatic substitution, akin to a Williamson ether synthesis, to introduce the phenoxy moiety. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the significance and applications of this class of compounds, particularly their role in the synthesis of the acaricide Fenpyroximate.

Introduction: The Significance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a "privileged scaffold" in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] Within this versatile class, pyrazole-4-carbaldehydes are particularly valuable as synthetic intermediates.[5] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures and the synthesis of diverse compound libraries for drug discovery and agrochemical development.[1][3]

The target molecule of this guide, this compound, is a critical building block in the commercial production of Fenpyroximate, a potent acaricide used to control mites in a variety of crops.[6] The purity and efficient synthesis of this intermediate directly impact the yield and quality of the final active ingredient. This guide, therefore, aims to provide researchers and process chemists with a comprehensive understanding of its synthesis, grounded in mechanistic principles and practical, validated protocols.

Overall Synthetic Strategy

The most efficient and widely adopted pathway to this compound involves a two-stage process. The first stage establishes the pyrazole-4-carbaldehyde core through a Vilsmeier-Haack reaction, which concurrently chlorinates the 5-position. The second stage involves the displacement of this chloro group with a phenoxide ion.

Caption: Overall two-step synthesis workflow.

Mechanistic Insights and Causality

Step 1: Vilsmeier-Haack Formylation and Chlorination

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[7][8] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphoryl chloride (POCl₃).[9][10]

Mechanism:

-

Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[10]

-

Electrophilic Attack: The starting material, 1,3-dimethyl-1H-pyrazol-5(4H)-one, exists in tautomeric forms. Its enol tautomer is electron-rich and acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution occurs at the C4 position, which is the most nucleophilic site on the pyrazole ring.[11]

-

Chlorination and Aromatization: The reaction with POCl₃ not only facilitates formylation but also converts the hydroxyl group at the C5 position into a chloro group, a good leaving group. Subsequent elimination and rearomatization lead to the formation of an iminium salt intermediate.

-

Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final aldehyde product, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[8][9]

Caption: Simplified Vilsmeier-Haack reaction mechanism.

The choice of 1,3-dimethyl-1H-pyrazol-5(4H)-one as a starting material is strategic. It is readily available and its structure facilitates a dual functionalization in a single pot: formylation at the electron-rich C4 position and chlorination at C5, directly producing the ideal precursor for the subsequent step.[12]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The introduction of the phenoxy group is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is distinct from the more common SN2 mechanism and is characteristic of aryl halides bearing electron-withdrawing groups.[13]

Mechanism:

-

Formation of the Nucleophile: A base, such as potassium hydroxide (KOH), deprotonates phenol to form the more nucleophilic phenoxide anion.

-

Nucleophilic Attack and Meisenheimer Complex Formation: The phenoxide anion attacks the electron-deficient carbon atom at the C5 position of the pyrazole ring, which is activated by the electron-withdrawing aldehyde group at C4 and the inherent electron-withdrawing nature of the pyrazole ring itself. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure and Aromatization: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically the rate-determining step. The final product, this compound, is formed.

The use of a polar aprotic solvent like DMF is advantageous as it solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction rate.[14]

Detailed Experimental Protocols

Synthesis of Intermediate: 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack procedures for pyrazolones.[12][15]

Materials & Reagents:

-

1,3-Dimethyl-1H-pyrazol-5(4H)-one

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl trichloride (POCl₃)

-

Ethyl acetate

-

Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (60 mmol). Cool the flask in an ice bath to 0 °C (273 K).

-

Slowly add phosphoryl trichloride (90 mmol) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Maintain the temperature at 0 °C.

-

After the addition is complete, stir the resulting mixture at 0 °C (273 K) for an additional 20 minutes.

-

To this solution, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol) portion-wise, ensuring the temperature does not rise significantly.

-

After the addition, remove the ice bath and heat the reaction mixture to 90 °C (363 K) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into 100 ml of crushed ice/cold water.

-

Neutralize the mixture to pH 7 by the slow addition of a sodium hydroxide solution.

-

Extract the aqueous solution with ethyl acetate (3 x 30 ml).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure. The crude product can be recrystallized from an ethyl acetate/petroleum ether mixture to yield colorless crystals of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

| Parameter | Value | Reference |

| Starting Material | 1,3-Dimethyl-1H-pyrazol-5(4H)-one | [12] |

| Reagents | POCl₃, DMF | [12] |

| Temperature | 0 °C (273 K) then 90 °C (363 K) | [12] |

| Reaction Time | 4 hours | [12] |

| Typical Yield | Not explicitly stated, but generally good for Vilsmeier reactions. | [11] |

Synthesis of this compound

This protocol is based on the Williamson ether synthesis-type reaction of a chloropyrazole with a phenol.[14]

Materials & Reagents:

-

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

-

Phenol (or substituted phenol, e.g., 3-methylphenol)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Cold water

Procedure:

-

To a stirred solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (30 mmol) and phenol (48 mmol) in DMF (30 ml), add potassium hydroxide (60 mmol) at room temperature.

-

Heat the resulting mixture to 115 °C (388 K) for 6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the solution and pour it into 100 ml of cold water.

-

Extract the product with ethyl acetate (3 x 60 ml).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Recrystallize the resulting residue from an ethyl acetate/petroleum ether mixture to obtain colorless crystals of the final product.

| Parameter | Value | Reference |

| Starting Material | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | [14] |

| Reagents | Phenol, KOH, DMF | [14] |

| Temperature | 115 °C (388 K) | [14] |

| Reaction Time | 6 hours | [14] |

| Typical Yield | Good to excellent. | [14] |

Conclusion and Future Outlook

The synthetic pathway detailed herein provides a robust and efficient route to this compound. The Vilsmeier-Haack reaction proves to be a highly effective method for the simultaneous formylation and chlorination of the pyrazolone precursor, while the subsequent nucleophilic aromatic substitution allows for the versatile introduction of various phenoxy moieties. This versatility is crucial for creating analogs for structure-activity relationship (SAR) studies in drug and agrochemical discovery programs. Understanding the underlying mechanisms of these cornerstone reactions is paramount for optimizing reaction conditions, improving yields, and troubleshooting potential synthetic challenges. As the demand for novel, effective, and safe agrochemicals and pharmaceuticals continues to grow, the importance of efficient and scalable syntheses for key intermediates like this compound will only increase.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Fenpyroximate (Ref: NNI 850) [sitem.herts.ac.uk]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 12. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Genesis of a Key Intermediate: A Technical Guide to 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Scaffolding of Innovation

In the intricate world of synthetic chemistry and drug discovery, the narrative often centers on the final, biologically active molecule. However, the journey to these groundbreaking compounds is paved with crucial, often unsung, intermediate molecules. These entities, while not the final therapeutic agents, represent critical nodes of innovation, embodying elegant synthetic strategies and enabling the exploration of vast chemical spaces. This guide delves into the discovery and history of one such pivotal molecule: 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde . While its name may not be common in headline scientific literature, its role as a key building block, particularly in the development of agrochemicals, underscores its significance. This document will provide a comprehensive technical overview of its synthesis, historical context, and the chemical logic that underpins its utility.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal and agricultural chemistry.[1][2] Compounds incorporating this ring system exhibit a wide spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[3][4] The subject of this guide, this compound, is a specific derivative that has emerged as a valuable intermediate, most notably in the synthesis of the acaricide Fenpyroximate.[5]

Deconstructing the Molecule: A Structural Overview

To appreciate the synthetic strategy and function of this compound, a brief examination of its structure is warranted. The molecule can be dissected into three key components:

-

The Pyrazole Core: A 1,3-dimethylated pyrazole ring. The methylation at the N1 and C3 positions influences the electronic properties and steric environment of the ring.

-

The Phenoxy Group: A phenyl ring linked to the C5 position of the pyrazole via an ether linkage. This group significantly impacts the lipophilicity and can be a key interaction point in biological targets.

-

The Carbaldehyde Functionality: An aldehyde group at the C4 position. This electrophilic handle is the primary site for further chemical transformations, making it a versatile point for diversification.

The Synthetic Pathway: A Tale of Nucleophilic Substitution

While a singular "discovery" paper for this compound is not readily apparent in the public domain, its synthesis can be confidently inferred from established methodologies for related pyrazole derivatives. The most logical and experimentally supported route involves a nucleophilic aromatic substitution (SNAr) reaction. A key publication by Dai et al. (2011) details the synthesis of the closely related 1,3-dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde, providing a robust blueprint.[3][4][6]

The logical precursor for this synthesis is a halogenated pyrazole, specifically 1,3-dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde . The electron-withdrawing nature of the pyrazole ring and the carbaldehyde group activates the C5 position for nucleophilic attack.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis based on analogous procedures.[3][4]

Step 1: Nucleophilic Aromatic Substitution

-

Reactants:

-

1,3-dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde (1 equivalent)

-

Phenol (1.2 - 1.5 equivalents)

-

Potassium hydroxide (or another suitable base, 2 equivalents)

-

N,N-Dimethylformamide (DMF) as the solvent.

-

-

Procedure:

-

To a stirred solution of 1,3-dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde and phenol in DMF, potassium hydroxide is added at room temperature.

-

The resulting mixture is heated to approximately 110-120 °C for several hours (e.g., 6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into cold water.

-

The aqueous layer is then extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield this compound as a solid.

-

Causality Behind Experimental Choices:

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr reactions. It effectively solvates the potassium phenoxide cation while not solvating the phenoxide anion, thereby increasing its nucleophilicity. Its high boiling point is also suitable for reactions requiring elevated temperatures.

-

Base (Potassium Hydroxide): The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide anion.

-

Temperature: The application of heat is necessary to overcome the activation energy of the reaction, as the aromatic ring is inherently stable.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Historical Context and Application: A Stepping Stone to Acaricides

The primary historical and commercial significance of this compound lies in its role as a key intermediate in the synthesis of Fenpyroximate.[5] Fenpyroximate is a potent acaricide (a pesticide that kills mites and ticks) that acts by inhibiting mitochondrial electron transport.

The carbaldehyde group of our title compound is the reactive handle for the next synthetic step. It is typically converted to an oxime, N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine , through a condensation reaction with hydroxylamine hydrochloride.[7][8] This oxime is then further elaborated to produce the final Fenpyroximate molecule.

The development of pyrazole-based pesticides gained significant traction in the latter half of the 20th century, with numerous patents and publications exploring the vast chemical space around this scaffold.[9][10] The discovery that specific substitutions, such as the phenoxy group at the 5-position and the functionalized side chain at the 4-position, could lead to potent acaricidal activity was a significant breakthrough in the field of crop protection.

Logical Relationship Diagram

Caption: Role as a key intermediate in the synthesis of Fenpyroximate.

Quantitative Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 109925-10-2 | C₁₂H₁₂N₂O₂ | 216.24 |

| N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine | 110035-28-4 | C₁₂H₁₃N₃O₂ | 231.25 |

Conclusion: An Enduring Legacy in Chemical Synthesis

The story of this compound is a testament to the critical role of intermediate compounds in the advancement of applied chemistry. While it may not possess the direct biological activity of the final products it helps create, its strategic design and the versatility of its carbaldehyde functionality have cemented its place in the synthetic lexicon. The logical and efficient synthetic route to this molecule, predicated on the fundamental principles of nucleophilic aromatic substitution, allows for its reliable production on an industrial scale. For researchers and professionals in drug development and agrochemical synthesis, understanding the history, synthesis, and application of such key intermediates is not merely an academic exercise; it is fundamental to the art and science of creating novel and effective molecules that address critical global needs.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime | 110035-28-4 [chemicalbook.com]

- 6. 1,3-Dimethyl-5-(3-methyl-phen-oxy)-1H-pyrazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | C12H12N2O2 | CID 7062179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine | C12H13N3O2 | CID 682832 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the precise elucidation of their molecular structure is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this specific molecule, offering both predicted data based on analogous structures and detailed experimental protocols.

The molecular structure of this compound, with the chemical formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol , presents several key features for spectroscopic analysis: a substituted pyrazole ring, a phenoxy group, and a carbaldehyde functional group.[1] Each of these components will give rise to characteristic signals in various spectroscopic experiments.

Molecular Structure and Synthesis

A clear understanding of the molecule's synthesis is fundamental to its characterization. While a specific synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be adapted from established methods for analogous pyrazole derivatives.[2]

Proposed Synthesis Workflow

The synthesis of the title compound can be envisioned as a nucleophilic aromatic substitution reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocol for Synthesis

This protocol is adapted from the synthesis of a structurally similar compound, 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[3]

-

Reaction Setup: To a solution of 1,3-dimethyl-5-chloro-1H-pyrazole-4-carbaldehyde (1 mmol) in a suitable solvent such as dimethylformamide (DMF, 10 mL), add phenol (1 mmol) and anhydrous potassium carbonate (2.5 mmol).

-

Reaction Conditions: The reaction mixture is heated to 90°C and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton chemical shifts (δ) for this compound. These predictions are based on known chemical shift ranges for similar pyrazole and aromatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | 1H |

| Phenyl-H (ortho) | 7.0 - 7.2 | Doublet (d) or Multiplet (m) | 2H |

| Phenyl-H (meta) | 7.3 - 7.5 | Triplet (t) or Multiplet (m) | 2H |

| Phenyl-H (para) | 7.1 - 7.3 | Triplet (t) or Multiplet (m) | 1H |

| N-CH₃ | 3.8 - 4.0 | Singlet (s) | 3H |

| C-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H |

Predicted ¹³C NMR Spectral Data

The predicted carbon chemical shifts are provided below, based on data from analogous pyrazole structures.[3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 190 |

| C-phenoxy (Pyrazole) | 158 - 162 |

| C-O (Phenyl) | 150 - 155 |

| C-N (Pyrazole) | 140 - 145 |

| Phenyl-C (ortho, meta) | 120 - 130 |

| Phenyl-C (para) | 125 - 130 |

| C-CHO (Pyrazole) | 115 - 120 |

| N-CH₃ | 35 - 40 |

| C-CH₃ | 12 - 16 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine direct C-H correlations. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal long-range C-H couplings, which is invaluable for assigning quaternary carbons.

Caption: A typical workflow for structure elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aldehyde C-H stretch | 2850 - 2800 and 2750 - 2700 | Medium (often two bands) |

| C=O stretch (aldehyde) | 1710 - 1685 | Strong |

| C=C and C=N stretch (aromatic/pyrazole) | 1600 - 1450 | Medium to Strong |

| C-O-C stretch (ether) | 1260 - 1000 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₂H₁₂N₂O₂

-

Calculated Exact Mass: 216.0899 Da

-

Nominal Mass: 216 Da

-

Predicted Molecular Ion Peak (M⁺): m/z = 216

Predicted Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways:

-

Loss of the formyl radical (-CHO): [M - 29]⁺

-

Loss of the phenoxy radical (-OPh): [M - 93]⁺

-

Cleavage of the ether bond to give the phenoxy cation: [OPh]⁺, m/z = 93

-

Formation of the pyrazole-containing fragment: [M - OPh]⁺

Caption: A simplified representation of the predicted mass spectral fragmentation of the title compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS, while Electron Impact (EI) is standard for GC-MS.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to confirm the elemental composition from the exact mass measurement.

Conclusion

References

An In-depth Technical Guide to the NMR and Mass Spectrometry of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde. The molecular formula for this compound is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol .[1] This guide is intended for researchers and professionals in the fields of chemistry and drug development, offering in-depth theoretical background, detailed experimental protocols, and a thorough interpretation of predicted spectral data. By presenting a complete analytical profile, this document aims to facilitate the identification, characterization, and utilization of this pyrazole derivative in scientific research.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The structural elucidation of such novel compounds is paramount for understanding their chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous determination of molecular structures. This guide will delve into the principles of these techniques and apply them to the specific case of this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For organic compounds like this compound, ¹H and ¹³C NMR are the most commonly employed techniques.

Theoretical Principles and Causality in Experimental Choices

The choice of solvent and internal standard is critical in NMR spectroscopy as they can influence chemical shifts.[2][3][4][5] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.0 ppm.

The magnetic field strength of the NMR spectrometer dictates the resolution and sensitivity of the spectra. Higher field strengths (e.g., 400 MHz or greater) are preferred for complex molecules to minimize signal overlap and facilitate more accurate interpretation.

Predicted ¹H NMR Spectrum

Based on established chemical shift principles and data from analogous structures, the predicted ¹H NMR spectrum of this compound in CDCl₃ is as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8-10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.2-7.5 | Multiplet | 5H | Phenyl group protons (Ph-H) |

| ~3.8 | Singlet | 3H | N-methyl protons (N-CH₃) |

| ~2.4 | Singlet | 3H | C-methyl protons (C-CH₃) |

Interpretation:

-

Aldehyde Proton (~9.8-10.0 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond, resulting in a characteristic downfield chemical shift.[6]

-

Phenyl Protons (~7.2-7.5 ppm): The five protons on the phenoxy group will appear as a complex multiplet in the aromatic region of the spectrum.

-